1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the formylation of a pyrrole derivative. One common method is the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the initial step could involve the bromination of 2-fluoroacetophenone, followed by condensation with a suitable amine to form the pyrrole ring. Subsequent formylation and deprotection steps yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 1-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2-fluorophenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorophenyl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anticancer activity
Uniqueness: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to its combination of a pyrrole ring, a fluorophenyl group, and an aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZOYYQKGBXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.